REACTION_CXSMILES
|
COC1C=CC([C:9]2[CH:17]=[CH:16][CH:15]=[C:14]3[C:10]=2[CH2:11][C:12](=[O:18])[NH:13]3)=CC=1.CN(C)[C@@H]1CCN(C([C:28]2[CH:32]=[C:31]([CH3:33])N[C:29]=2[CH:34]=[O:35])=O)C1.[CH2:37](O)C>N1CCCCC1>[CH3:37][O:35][C:34]1[CH:29]=[CH:28][C:32]([N:13]2[C:14]3[C:10](=[CH:9][CH:17]=[CH:16][CH:15]=3)[CH2:11][C:12]2=[O:18])=[CH:31][CH:33]=1
|
Name
|
4-(4-methoxy-phenyl)-1,3-dihydro-indol-2-one
|
Quantity
|
59.8 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1=C2CC(NC2=CC=C1)=O
|
Name
|
3-[(3R)-3-Dimethylamino-pyrrolidine-1-carbonyl)-5-methyl-1H-pyrrole-2-carbaldehyde
|
Quantity
|
64.8 mg
|
Type
|
reactant
|
Smiles
|
CN([C@H]1CN(CC1)C(=O)C1=C(NC(=C1)C)C=O)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
N1CCCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for three days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A yellow solid product was precipitated out
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed by ethanol for three times
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)N1C(CC2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95 mg | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |